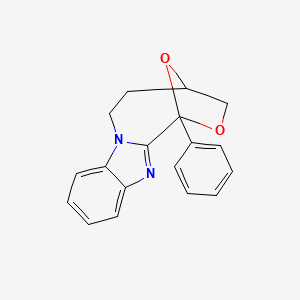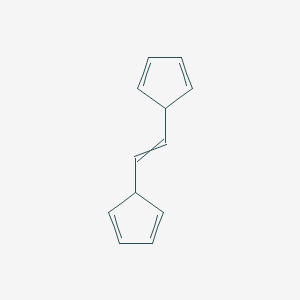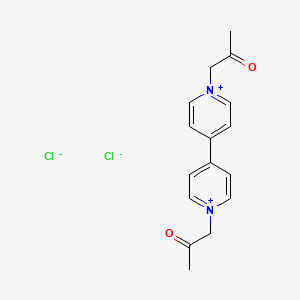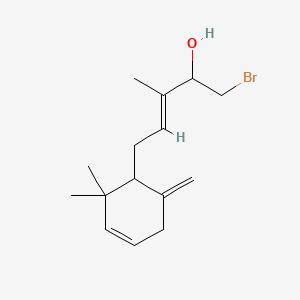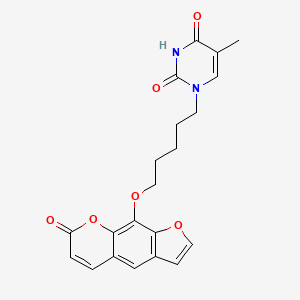
2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(5-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)pentyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(5-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)pentyl)- is a complex organic compound. It belongs to the class of pyrimidinediones, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique structure that combines a pyrimidinedione core with a furobenzopyran moiety, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(5-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)pentyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidinedione core, followed by the introduction of the furobenzopyran moiety through a series of coupling reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale synthesis techniques, such as continuous flow reactors or batch processing. These methods ensure high yield and purity while maintaining cost-effectiveness. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the best results.
Analyse Chemischer Reaktionen
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(5-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)pentyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit unique properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s reactivity and functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(5-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)pentyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specialized properties.
Wirkmechanismus
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(5-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)pentyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4(1H,3H)-Pyrimidinedione derivatives: These compounds share the pyrimidinedione core and exhibit similar biological activities.
Furobenzopyran derivatives: Compounds with the furobenzopyran moiety also show diverse applications in medicinal chemistry.
Uniqueness
What sets 2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(5-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)pentyl)- apart is its unique combination of the pyrimidinedione and furobenzopyran structures
Eigenschaften
CAS-Nummer |
78497-52-6 |
|---|---|
Molekularformel |
C21H20N2O6 |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
5-methyl-1-[5-(7-oxofuro[3,2-g]chromen-9-yl)oxypentyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H20N2O6/c1-13-12-23(21(26)22-20(13)25)8-3-2-4-9-27-19-17-15(7-10-28-17)11-14-5-6-16(24)29-18(14)19/h5-7,10-12H,2-4,8-9H2,1H3,(H,22,25,26) |
InChI-Schlüssel |
PRFRBCAMTVUDJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)CCCCCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


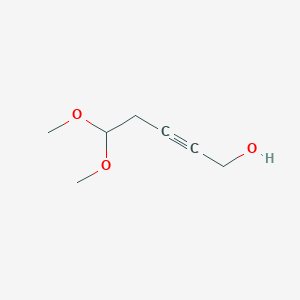



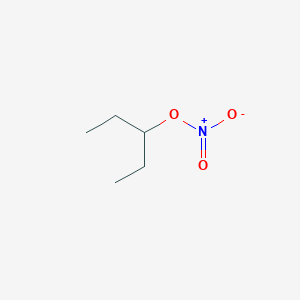


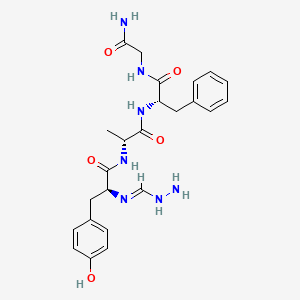

![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
